molecular formula C23H19N3O3S2 B1674254 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide CAS No. 313254-51-2

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B1674254
CAS RN: 313254-51-2
M. Wt: 449.5 g/mol
InChI Key: URSQNPPONHUJDL-UHFFFAOYSA-N
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Description

“2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide” is a chemical compound with the molecular formula C23H19N3O3S2 . It is also known by other names such as ICA-121431 . The compound has a molecular weight of 449.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes two phenyl rings, a thiazole ring, and a sulfamoyl group . The InChI string for the compound is "InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3 of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 7 rotatable bonds .

Scientific Research Applications

Blockade of Aberrant Sodium Current in Neurons

ICA-121431 has been used in research to study its effects on neurons. It has been found to normalize action potential threshold and aberrant firing patterns in SCN3A-p.Ile1875Thr iNeurons . This suggests that ICA-121431 could potentially be used in the treatment of neurodevelopmental disorders associated with SCN3A .

Inhibition of NaV1.3 Channels

ICA-121431 is a potent and selective inhibitor of human NaV1.3 channels . This property makes it a valuable tool in research studying the role of these channels in various physiological and pathological processes .

Inhibition of NaV1.1 Channels

In addition to NaV1.3, ICA-121431 also inhibits NaV1.1 channels . This broadens its potential applications in research, particularly in the study of neurological disorders where these channels play a crucial role .

Selectivity Against Other Sodium Channels

ICA-121431 exhibits up to 1,000 fold selectivity against other TTX-sensitive or resistant sodium channels . This selectivity makes it a useful tool in research where specific inhibition of NaV1.3 and NaV1.1 is required .

Interaction with Voltage Sensor Domain and Channel Pore

ICA-121431 targets the extracellular amino acids in S2 and S3 in VSDIV (domain IV voltage sensor), which is essential for Hm1a efficacy . This interaction is crucial for its inhibitory effects on sodium channels .

Inhibition of NaV1.7 Channels

Although not as potent as its effects on NaV1.3 and NaV1.1, ICA-121431 also inhibits NaV1.7 channels . This adds another dimension to its potential applications in research, particularly in the study of pain mechanisms where NaV1.7 channels are implicated .

properties

IUPAC Name

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQNPPONHUJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

CAS RN

313254-51-2
Record name 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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